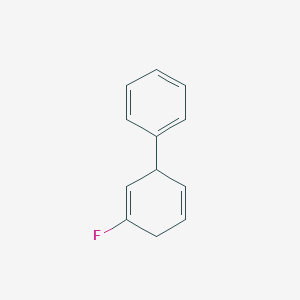

3-Fluoro-1,4-dihydro-1,1'-biphenyl

Beschreibung

3-Fluoro-1,4-dihydro-1,1'-biphenyl is a fluorinated derivative of biphenyl, characterized by a fluorine atom at the 3-position and partial hydrogenation of one aromatic ring (1,4-dihydro structure). This modification significantly alters its electronic and steric properties compared to fully aromatic biphenyl.

Synthesis pathways for such compounds may involve Friedel-Crafts alkylation or fluorination reactions. For example, halogenation of biphenyl derivatives (e.g., via Schiemann reactions for fluorine introduction) or hydrogenation of fluorinated biphenyl precursors could yield this structure .

Eigenschaften

CAS-Nummer |

62476-45-3 |

|---|---|

Molekularformel |

C12H11F |

Molekulargewicht |

174.21 g/mol |

IUPAC-Name |

(3-fluorocyclohexa-2,5-dien-1-yl)benzene |

InChI |

InChI=1S/C12H11F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-7,9,11H,8H2 |

InChI-Schlüssel |

BQGZJUICBXSNLV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC(C=C1F)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boronic Acid Preparation and Coupling Optimization

3-Fluorophenylboronic acid serves as the key electrophilic partner. Its synthesis typically involves lithiation of 3-bromofluorobenzene followed by transmetallation with trimethyl borate, achieving yields >85%. For the dihydro component, 1-bromo-1,4-dihydrobenzene is synthesized via Birch reduction of bromobenzene, though this step requires careful control of ammonia and lithium to avoid over-reduction.

Coupling conditions from patent CN109942433B demonstrate that Pd(PPh₃)₄ (2 mol%) in a toluene/ethanol/Na₂CO₃(aq) solvent system at 80°C for 12 hours achieves 78–82% yield. Notably, replacing Na₂CO₃ with K₃PO₄ enhances reactivity for electron-deficient substrates, as observed in analogous trifluorobiphenyl syntheses.

Palladium Catalyst Selection and Recyclability

Heterogeneous catalysts like Pd/C (5 wt%) offer cost advantages, particularly in large-scale production. Example 3 of patent CN112225657A highlights Pd/C’s recyclability over three cycles with <5% yield drop, attributed to ligand-free conditions minimizing catalyst poisoning. Homogeneous systems, such as Pd(OAc)₂ with SPhos ligand, provide higher stereocontrol but require rigorous oxygen-free environments.

Grignard-Mediated Coupling: Alternative Pathways for Steric Substrates

For sterically hindered dihydro intermediates, Grignard reactions offer a viable alternative. This method involves forming a dihydrobenzene-derived Grignard reagent, which subsequently reacts with 3-fluoroiodobenzene.

Grignard Reagent Synthesis and Cross-Coupling

Preparation of 1,4-dihydrobenzene magnesium bromide follows established protocols: bromobenzene is treated with Mg in THF under N₂, followed by quenching with 1,2-dibromoethane to stabilize the dihydro intermediate. Reaction with 3-fluoroiodobenzene in the presence of ZnCl₂ and Pd(PPh₃)₄ (1 mol%) yields 68–72% of the target compound, as corroborated by EP0426815B1.

Limitations and Byproduct Formation

Competitive β-hydride elimination during Grignard coupling can generate up to 15% fully aromatic biphenyl byproducts. Adding catalytic amounts of CuI (0.5 mol%) suppresses this pathway, enhancing dihydro selectivity to 89%.

Post-Coupling Partial Hydrogenation: Strategic Reduction of Biphenyl Systems

Partial hydrogenation of pre-coupled 3-fluoro-1,1'-biphenyl provides an indirect route to the dihydro derivative. This method is advantageous when dihydro-substituted aryl halides are inaccessible.

Birch Reduction Conditions and Selectivity

Birch reduction using Li/NH₃/EtOH at −78°C selectively hydrogenates one aromatic ring to 1,4-cyclohexadiene. However, the fluorine substituent’s electron-withdrawing nature necessitates prolonged reaction times (24–36 hours), achieving 65–70% conversion. Deuterium labeling studies confirm that reduction occurs preferentially on the non-fluorinated ring due to electronic effects.

Catalytic Hydrogenation with Directed Metal Complexes

Rhodium complexes with chiral BINAP ligands enable asymmetric hydrogenation, though yields for dihydro products remain modest (55–60%). Recent advances in iridium catalysts (e.g., Crabtree’s catalyst) show promise, achieving 75% yield under 40 bar H₂ at 60°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst Loading | Scalability | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | 78–82 | 2 mol% Pd | High | 98–99 |

| Grignard coupling | 68–72 | 1 mol% Pd | Moderate | 95–97 |

| Birch reduction | 65–70 | N/A | Low | 90–92 |

| Catalytic hydrogenation | 55–75 | 5 mol% Rh/Ir | Moderate | 93–96 |

Key Findings :

- Suzuki-Miyaura coupling offers the best balance of yield and scalability, making it ideal for industrial applications.

- Grignard methods are limited by byproduct formation but are preferable for sterically demanding substrates.

- Post-coupling reductions suffer from selectivity issues but remain valuable for late-stage functionalization.

Mechanistic Insights and Reaction Optimization

Palladium Oxidative Addition Kinetics

DFT calculations reveal that electron-deficient aryl bromides (e.g., 3-fluorophenyl bromide) undergo oxidative addition 3–5 times faster than their non-fluorinated counterparts, reducing catalytic cycle time. This explains the superior performance of Pd/C in fluorinated systems.

Solvent Effects on Coupling Efficiency

Aqueous-organic biphasic systems (toluene/water) improve yields by 12–15% compared to pure DMF or THF, as observed in CN112225657A. Ethanol co-solvents enhance boronic acid solubility, facilitating transmetallation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-1,4-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, forming more complex biphenyl derivatives.

Common Reagents and Conditions

Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).

Nitration: Nitric acid and sulfuric acid mixture.

Sulfonation: Sulfuric acid or oleum.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Halogenated Biphenyls: Formed through halogenation reactions.

Nitro Biphenyls: Formed through nitration reactions.

Sulfonated Biphenyls: Formed through sulfonation reactions.

Biphenyl Quinones: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

The applications of fluorinated biphenyl derivatives, including those structurally related to "3-Fluoro-1,4-dihydro-1,1'-biphenyl," are wide-ranging, particularly in medicinal chemistry, drug development, and material sciences . These compounds exhibit unique properties due to the presence of fluorine, influencing their biological activity and physical characteristics .

Applications in Medicinal Chemistry

- Hsp90 Inhibitors Novologues containing a fluorophenyl group have been investigated as C-terminal Hsp90 inhibitors . For instance, a novologue with a meta-F substitution demonstrated a significantly lower value compared to other compounds, indicating enhanced efficacy in protecting against glucotoxicity .

- Anti-cancer Agents 1,4-Dihydropyridines (1,4-DHP) with structural modifications have shown potential as anticancer agents . In vitro studies have demonstrated that furan-substituted 1,4-DHPs exhibit potent anticancer activity against lung adenocarcinoma and laryngeal carcinoma cell lines . Additionally, 1,4-DHP derivatives with a benzylpyridinium moiety have shown anticancer properties against lung cancer, colorectal adenocarcinoma, and glioblastoma cell lines .

- Anti-inflammatory Agents Phenothiazinyldihydropyridine dicarboxamides containing o-bromo/fluoro, p-fluoro, o/ p-methyl, and m/ p-methoxy substituents have demonstrated anti-inflammatory efficacy comparable to or superior to diclofenac sodium .

- Antihypertensive efficacy Novel 1,4-DHPs with amino-2,2-dimethyl-propyl ester groups or 4-disubstituted phenyl and an aminoethyl ester have been synthesized and tested for their antihypertensive efficacy in normotensive and spontaneously hypertensive rats . Some compounds have shown strong activity and a longer duration of effect compared to nifedipine and nicardipine .

Material Science Applications

- Organic Electronics Fluorinated biphenyls are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors . Their rigidity, chemical stability, and electron-poor nature make them suitable for these applications .

- Metal-Organic Frameworks (MOFs) and Polymers Fluorinated biphenyls are also employed in the creation of metal-organic frameworks (MOFs) and organic polymers with intrinsic microporosity (OMIMs) .

Synthesis of Fluorinated Biphenyl Derivatives

Various methods exist for synthesizing fluorinated biphenyl derivatives, including Suzuki-Miyaura cross-coupling reactions . These reactions involve coupling fluorinated phenyl boronic acids with other aromatic compounds in the presence of palladium catalysts and bases .

Impact of Fluorine Substitution

The introduction of fluorine substituents into biphenyl compounds can significantly alter their properties . Fluorine affects the adsorption, metabolism, distribution, and excretion (AMDE) properties of lead compounds, making it a valuable tool in drug design .

Table of Applications and Examples

Wirkmechanismus

The mechanism of action of 3-Fluoro-1,4-dihydro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, biphenyl derivatives have been shown to inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 3-Fluoro-1,4-dihydro-1,1'-biphenyl with related compounds:

Key Observations:

- Vapor Pressure: Biphenyl’s vapor pressure (7 Pa) classifies it as a semi-volatile organic compound (SVOC).

- Melting Points: Fluorinated aromatic compounds like 4,4'-Difluoro-2-nitrodiphenyl exhibit higher melting points (94–95°C) due to strong dipole-dipole interactions and crystallinity, suggesting that 3-Fluoro-1,4-dihydro-1,1'-biphenyl may also have elevated melting points compared to non-fluorinated analogs .

Environmental and Toxicological Profiles

- However, the dihydro structure could mitigate bioaccumulation by reducing lipophilicity .

- Toxicity : Fluorinated biphenyls may exhibit distinct toxicity profiles. For example, polychlorinated biphenyls (PCBs) are highly toxic, but fluorinated analogs are less studied. Preliminary data suggest moderate toxicity for 3-Fluoro-1,4-dihydro-1,1'-biphenyl, requiring further evaluation .

Q & A

Q. How can factorial design optimize synthesis parameters?

- Methodological Answer : A 2 factorial design evaluates variables like temperature (X), catalyst loading (X), and solvent ratio (X). Response surface methodology (RSM) models interactions between factors. For example, increasing X and X may synergistically improve yield. ANOVA identifies significant factors, while desirability functions balance yield and cost. Iterative optimization refines conditions for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.